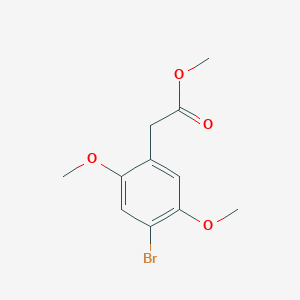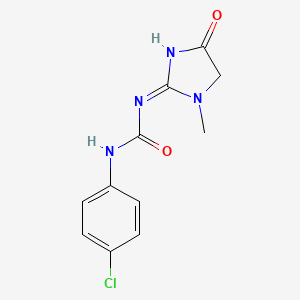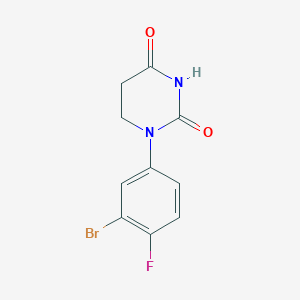
1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a hexahydropyrimidine-2,4-dione moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione typically involves the following steps:
Bromination and Fluorination: The starting material, phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 3 and 4 positions, respectively.
Cyclization: The brominated and fluorinated phenyl derivative is then subjected to cyclization with appropriate reagents to form the hexahydropyrimidine-2,4-dione ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions followed by cyclization under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(4-Bromo-3-fluoro-phenyl)hexahydropyrimidine-2,4-dione: This compound has a similar structure but with different positions of the bromine and fluorine atoms.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share the pyrimidine-2,4-dione core structure but have different substituents.
Uniqueness
1-(3-Bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione is unique due to the specific positions of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H8BrFN2O2 |
|---|---|
分子量 |
287.08 g/mol |
IUPAC名 |
1-(3-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H8BrFN2O2/c11-7-5-6(1-2-8(7)12)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4H2,(H,13,15,16) |
InChIキー |
QIONGIVQHNAHAB-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13494881.png)
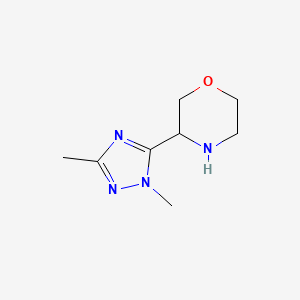
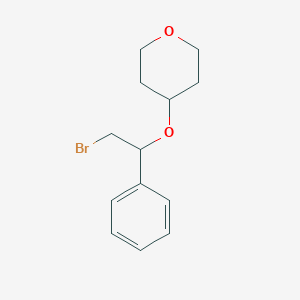
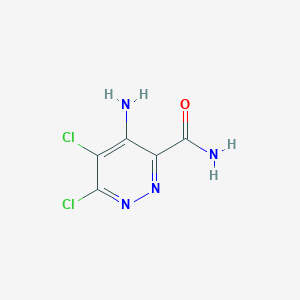

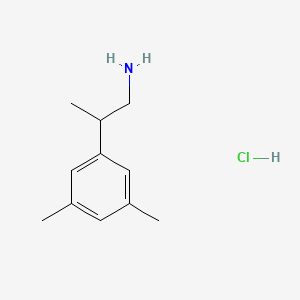


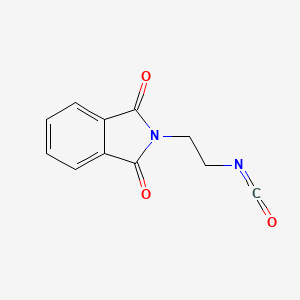

![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
